molecular formula C21H30O4 B8683014 Allopregnan-21-ol-3,11,20-trione

Allopregnan-21-ol-3,11,20-trione

Cat. No.: B8683014
M. Wt: 346.5 g/mol
InChI Key: ZDUVZJUTJOBJHS-RRSMVVDXSA-N
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Description

Allopregnan-21-ol-3,11,20-trione (CAS: 51297-06-4) is a 5α-pregnane steroid derivative characterized by a hydroxyl group at C-21 and ketone groups at C-3, C-11, and C-20. Its molecular formula is C₂₁H₃₀O₄, with a molecular weight of 346.46 g/mol and seven defined stereocenters, conferring a rigid, saturated tetracyclic structure . Unlike Δ⁴-unsaturated steroids (e.g., cortisol or cortisone), the 5α-pregnane backbone lacks a double bond, which may influence metabolic stability and receptor binding. While its direct biological activity is less documented, structural analogs highlight its relevance in steroid metabolism and synthetic pathways.

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(5S,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-16,19,22H,3-11H2,1-2H3/t12-,14-,15-,16+,19+,20-,21-/m0/s1

InChI Key

ZDUVZJUTJOBJHS-RRSMVVDXSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of Allopregnan-21-ol-3,11,20-trione with related corticosteroids and synthetic derivatives:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Biological Activity/Notes References
This compound C₂₁H₃₀O₄ 346.46 5α-pregnane; 21-OH; 3,11,20-trione Potential precursor in steroid synthesis
11-Dehydro-Corticosterone C₂₁H₂₈O₄ 344.45 Δ⁴-pregnene; 21-OH; 3,11,20-trione Regulates renal Na⁺/K⁺ excretion in dogs
Cortisone C₂₁H₂₈O₅ 360.40 Δ⁴-pregnene; 17α,21-diOH; 3,11,20-trione Classic glucocorticoid; anti-inflammatory
Prednisolone C₂₁H₂₈O₅ 360.40 Δ¹,⁴-pregnadiene; 11β,17α,21-triOH; 3,20-dione Synthetic GC; 3–4× potency of cortisol
21-Deoxycortisone C₂₁H₂₈O₃ 344.44 Δ⁴-pregnene; 17α-OH; 3,11,20-trione Lacks 21-OH; reduced mineralocorticoid activity

Key Structural Differences and Implications

Ring Saturation (5α-Pregnane vs. Δ⁴-Pregnene)
  • This compound : The saturated 5α-pregnane backbone reduces susceptibility to enzymatic reduction (e.g., 5α-reductase) compared to Δ⁴-unsaturated analogs like cortisone . This may extend its metabolic half-life but reduce glucocorticoid receptor (GR) affinity, as Δ⁴ unsaturation is critical for GR binding .
  • 11-Dehydro-Corticosterone : The Δ⁴ double bond enhances reactivity, enabling rapid modulation of electrolyte balance in adrenalectomized animals .
Hydroxylation and Ketone Positioning
  • Cortisone vs. Prednisolone : Cortisone’s 11-keto group requires reduction to 11β-OH (forming cortisol) for activity, whereas prednisolone’s pre-existing 11β-OH and Δ¹,⁴-diene amplify GR binding and anti-inflammatory potency .
  • 21-Deoxycortisone : Absence of the 21-OH group diminishes mineralocorticoid effects, underscoring the importance of this moiety in aldosterone-like activity .

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